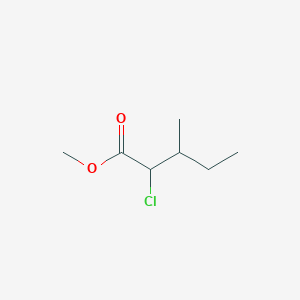

Methyl 2-chloro-3-methylpentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Homogeneous Hydrogenation

Methyl 2-chloro-3-methylpentanoate is involved in directed homogeneous hydrogenation processes. It acts as an intermediate in producing various chemical compounds through metal-catalyzed reactions, particularly involving rhodium catalysts. These processes are significant in synthesizing specific enantiomers of compounds, showcasing its role in chiral chemistry and synthesis of organic compounds (Brown, Evans, & James, 2003).

Organoleptic Properties

In the field of perfumery and flavor chemistry, derivatives of this compound, such as various 3-methyl-2-oxopentanoates and 2-hydroxy-3-methylpentanoates, have been synthesized and evaluated for their organoleptic properties. These compounds exhibit diverse organoleptic characteristics like walnut, fruity, camphoraceous, and earthy notes, indicating their potential application in flavor and fragrance industries (Snowden, Grenno, & Vial, 2005).

Isomerization Studies

Studies on isomerization involving this compound-related compounds like neopentyl chloride demonstrate the mechanism of interchange between a methyl group and a chlorine atom. This research contributes to understanding molecular motion and isomerization processes in organic chemistry, which are fundamental in synthesizing various organic molecules (Lisowski, Duncan, Ranieri, Heard, Setser, & Holmes, 2010).

Extraction and Separation Processes

In analytical chemistry, derivatives of this compound, like 4-methylpentan-2-ol, have been used in the selective extraction and separation of iron(III) from acidic solutions. This technique finds applications in analytical procedures where selective separation of specific ions is required (Gawali & Shinde, 1974).

Biofuel Research

The compound and its related esters, like Methyl valerate (Methyl pentanoate), have been researched in the context of biofuels. Studies involving the ignition delays of methyl valerate in a rapid compression machine provide insights into its potential as a biofuel component, especially considering its relevance as a biodiesel surrogate (Weber, Bunnell, Kumar, & Sung, 2018).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound, like amino acetate functionalized Schiff base organotin(IV) complexes, have been explored as anticancer drugs. These complexes demonstrate significant cytotoxicity against various human tumor cell lines, highlighting their potential application in developing new anticancer treatments (Basu Baul, Basu, Vos, & Linden, 2009).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 2-chloro-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRRYXOOOYHVKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-N-ethyl-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2703232.png)

![(3,4-dimethoxyphenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2703233.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B2703241.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2703242.png)

![5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]pentanamide](/img/structure/B2703244.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanehydrazide](/img/structure/B2703245.png)

![7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2703249.png)